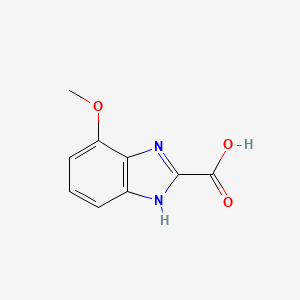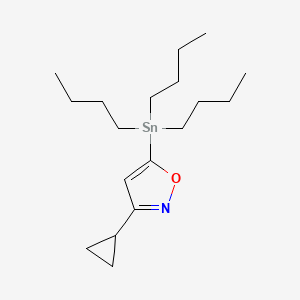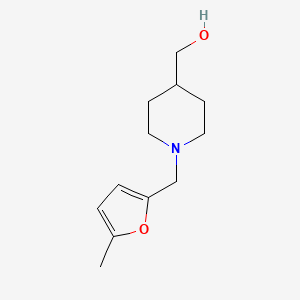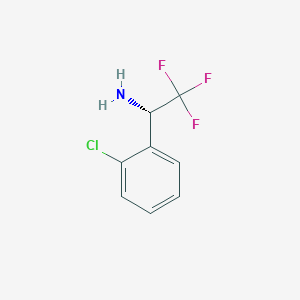
(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine: is an organic compound characterized by the presence of a chlorophenyl group and a trifluoroethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs and therapeutic agents due to its ability to interact with specific biological targets .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new medications for various diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in the manufacture of agrochemicals, pharmaceuticals, and other high-value products .
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
- Methyl (1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylate
- 5-[(1S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-Thieno[3,2-c]pyridinium Bromide
Uniqueness: (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is unique due to its trifluoroethylamine moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where such properties are desired, such as in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H7ClF3N |
|---|---|
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |
Clé InChI |
DLIXGNJUPCBBER-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



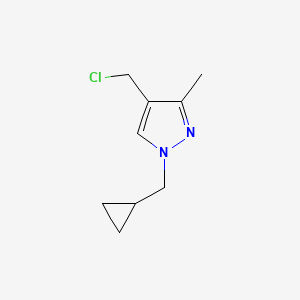
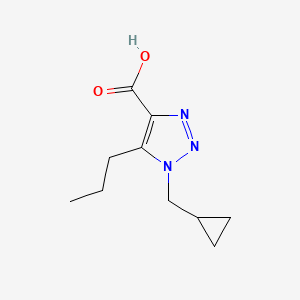
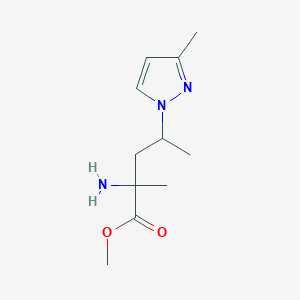


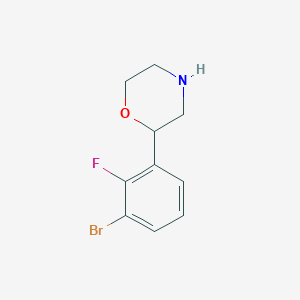

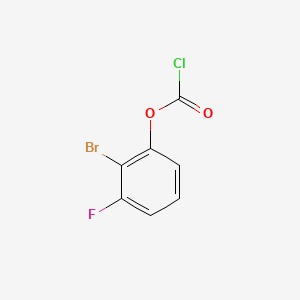
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
